1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-2-one
CAS No.:
Cat. No.: VC18805556
Molecular Formula: C11H13BrOS2
Molecular Weight: 305.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BrOS2 |
|---|---|
| Molecular Weight | 305.3 g/mol |
| IUPAC Name | 1-[3,5-bis(methylsulfanyl)phenyl]-3-bromopropan-2-one |
| Standard InChI | InChI=1S/C11H13BrOS2/c1-14-10-4-8(3-9(13)7-12)5-11(6-10)15-2/h4-6H,3,7H2,1-2H3 |
| Standard InChI Key | CKULCGNHVMMDHL-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC(=CC(=C1)CC(=O)CBr)SC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a central phenyl ring substituted with two methylthio groups at the 3- and 5-positions, a brominated propan-2-one moiety at the 1-position, and a ketone group at the 2-position. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-[3,5-bis(methylsulfanyl)phenyl]-3-bromopropan-2-one | |
| SMILES | CSC1=CC(=CC(=C1)CC(=O)CBr)SC | |
| InChIKey | CKULCGNHVMMDHL-UHFFFAOYSA-N | |
| Molecular Formula | ||
| Molecular Weight | 305.3 g/mol |
The methylthio groups enhance electron density on the phenyl ring, while the bromine and ketone groups introduce sites for nucleophilic and electrophilic reactions, respectively .
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for structurally analogous compounds highlight distinct patterns. For example, in 3,5-dibromo-2-methylthiophene derivatives, -NMR signals for aromatic protons appear near , while methyl groups resonate at . Though direct spectral data for 1-(3,5-bis(methylthio)phenyl)-3-bromopropan-2-one is limited, its brominated analogs exhibit characteristic fragmentation patterns in electron ionization (EI) mass spectra, with prominent peaks corresponding to and ions .
Synthesis and Manufacturing
Bromination of Precursors
A common synthetic route involves bromination of 1-(3,5-bis(methylthio)phenyl)propan-2-one using bromine () or -bromosuccinimide (NBS) in dichloromethane or tetrahydrofuran (THF). The reaction typically proceeds under mild conditions (0–25°C) to minimize side products such as di-brominated species.
Example Protocol:
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Dissolve 1-(3,5-bis(methylthio)phenyl)propan-2-one (10 mmol) in anhydrous THF.
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Add NBS (10.5 mmol) portionwise at 0°C.
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Stir for 6 hours at room temperature.
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Quench with sodium thiosulfate, extract with ethyl acetate, and purify via column chromatography (yield: 70–85%).
Physicochemical Characteristics
Solubility and Stability
The compound’s solubility is influenced by its hydrophobic methylthio groups and polar ketone/bromine moieties. It is sparingly soluble in water but miscible with organic solvents like THF, dichloromethane, and dimethyl sulfoxide (DMSO). Stability studies suggest susceptibility to hydrolysis under acidic or basic conditions due to the labile bromine atom .
Thermal Properties
Differential scanning calorimetry (DSC) data for related brominated ketones reveal melting points between 80–120°C, with decomposition temperatures exceeding 200°C . These properties underscore its suitability for high-temperature reactions, such as Suzuki-Miyaura couplings or Ullmann-type arylations .
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